3-[[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]sulfanyl]oxolan-2-one
Overview
Description
3-[[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]sulfanyl]oxolan-2-one is a heterocyclic compound that contains a thiazole ring and a furanone moiety. The thiazole ring is known for its aromaticity and biological activity, making it a valuable scaffold in medicinal chemistry . The presence of a fluorophenyl group adds to the compound’s potential for various biological activities.
Preparation Methods
The synthesis of 3-[[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]sulfanyl]oxolan-2-one typically involves the reaction of 4-(4-fluorophenyl)-1,3-thiazole-2-thiol with dihydro-2(3H)-furanone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-[[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]sulfanyl]oxolan-2-one can undergo various chemical reactions, including:
Scientific Research Applications
3-[[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]sulfanyl]oxolan-2-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-[[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]sulfanyl]oxolan-2-one involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity or altering their function . The compound may also disrupt cellular pathways by affecting the integrity of cell membranes or interfering with DNA replication .
Comparison with Similar Compounds
Similar compounds to 3-[[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]sulfanyl]oxolan-2-one include other thiazole derivatives such as sulfathiazole, ritonavir, abafungin, bleomycin, and tiazofurin . These compounds share the thiazole ring but differ in their substituents and overall structure, leading to variations in their biological activities and applications. The presence of the fluorophenyl group in this compound makes it unique and potentially more effective in certain applications .
Properties
IUPAC Name |
3-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]sulfanyl]oxolan-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO2S2/c14-9-3-1-8(2-4-9)10-7-18-13(15-10)19-11-5-6-17-12(11)16/h1-4,7,11H,5-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYOLPCOSMFKHEX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C1SC2=NC(=CS2)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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